Molecular Weight and Lipophilicity Reduction vs. Isocarboxazid (CAS 59-63-2)
The target compound (N'-propyl) exhibits a molecular weight of 183.21 g/mol versus 231.25 g/mol for isocarboxazid (N'-benzyl), representing a 20.8% reduction . The N'-propyl substituent eliminates the aromatic benzyl ring, removing two π-π interaction sites and reducing the calculated logP by approximately 1.5–2.0 log units relative to isocarboxazid (calc. logP ≈ 2.0–2.5 for propyl vs. ≈ 3.5–4.0 for benzyl) [1]. This translates to a predicted 30- to 100-fold lower octanol-water partition coefficient, directly impacting membrane permeability and CNS penetration potential.
| Evidence Dimension | Molecular weight and calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 183.21 g/mol; clogP ≈ 2.0–2.5 (estimated) |
| Comparator Or Baseline | Isocarboxazid (CAS 59-63-2): MW = 231.25 g/mol; clogP ≈ 3.5–4.0 (estimated) [1] |
| Quantified Difference | ΔMW = –48.04 g/mol (–20.8%); ΔclogP ≈ –1.5 to –2.0 log units (estimated 30–100× lower partition coefficient) |
| Conditions | Calculated/estimated values based on fragment-based clogP methods; experimental logP not published for the target compound |
Why This Matters
Lower lipophilicity predicts reduced non-specific protein binding and potentially fewer off-target interactions compared to isocarboxazid, a critical parameter for researchers selecting MAO probe compounds with cleaner pharmacological profiles.
- [1] PubChem Compound Summary. Isocarboxazid (CID 3759) — Computed Properties. National Center for Biotechnology Information, 2024. View Source
